2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with an aminopropyl group and a methoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via an alkylation reaction using 2-bromo-2-methylpropylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to active sites, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopropan-2-yl)phenol
- 2-(2-Aminopropan-2-yl)aniline
- 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
Uniqueness
2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical and biological properties. Its combination of an aminopropyl group and a methoxy group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-8(2,9)7-10-4-5(13-3)6(12)11-7;/h4H,9H2,1-3H3,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWZTPUYUBGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C(=O)N1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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